molecular formula C7H16ClNO2S B2784876 tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride CAS No. 139446-06-3

tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride

Cat. No.: B2784876
CAS No.: 139446-06-3
M. Wt: 213.72
InChI Key: MFMMMSJSZOFSKY-JEDNCBNOSA-N
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Description

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a sulfanyl group

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas for reduction, and strong acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl chloride
  • tert-Butyl bromide
  • tert-Butyl iodide

Uniqueness

Tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is unique due to the presence of both an amino group and a sulfanyl group, which provide additional functionalization options compared to other tert-butyl compounds. This makes it a versatile building block in synthetic chemistry and a valuable tool in biological research .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMMMSJSZOFSKY-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139446-06-3
Record name tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride
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